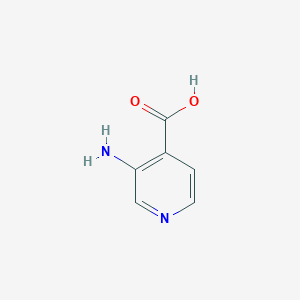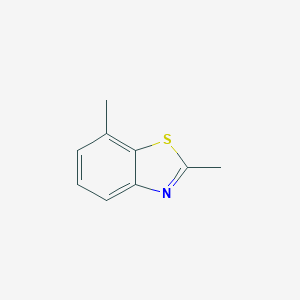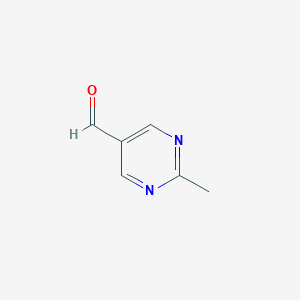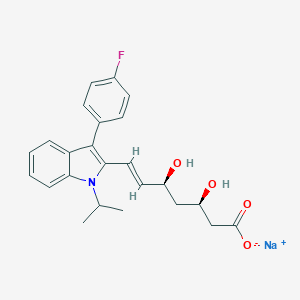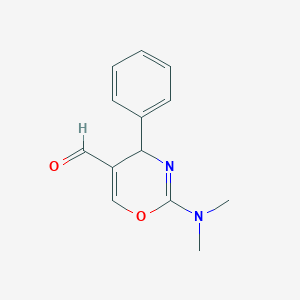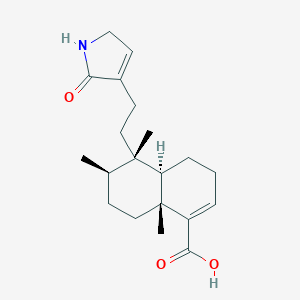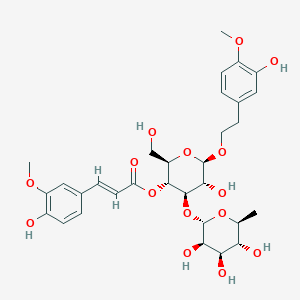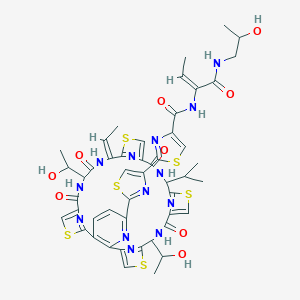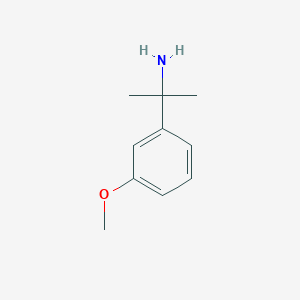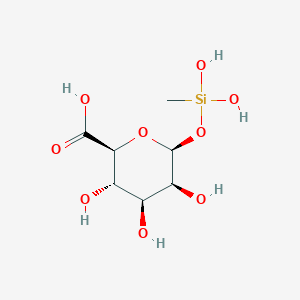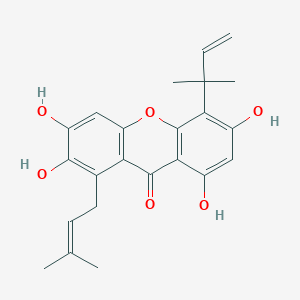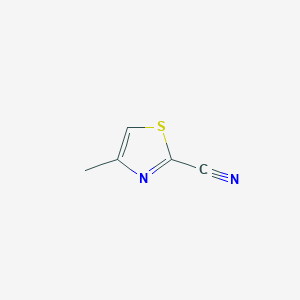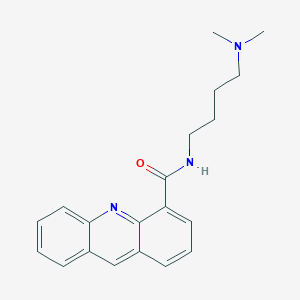
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-, also known as 4-ABA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has a range of applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is based on its ability to bind to proteins and small molecules. It has been shown to bind to the active site of enzymes, altering their activity. It can also bind to DNA, causing changes in its conformation and function. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is also known to interact with other small molecules, such as calcium ions, affecting their activity in cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- vary depending on the system being studied. In general, it has been shown to alter the activity of enzymes, affect the conformation of DNA, and modulate the activity of small molecules in cells. It has also been shown to affect the behavior of cells and tissues in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in lab experiments is its fluorescent properties. It can be easily detected and tracked in real-time, allowing researchers to monitor its activity and movement. It is also a relatively small molecule, making it easy to incorporate into peptides and proteins. However, one limitation of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research. One area of interest is the development of new fluorescent probes based on 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-. Researchers are also exploring new applications for 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in the study of enzymes, DNA, and small molecules. Additionally, there is interest in using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in vivo to study the behavior of cells and tissues in real-time. Overall, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Conclusion
In conclusion, 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a versatile fluorescent probe that has many applications in scientific research. Its ability to bind to proteins, small molecules, and DNA makes it a valuable tool for studying a wide range of biological systems. While there are limitations to its use, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Méthodes De Synthèse
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves the reaction of 4-acridinecarboxamide with N,N-dimethylbutylamine in the presence of a catalyst. The reaction yields 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be carried out in most organic chemistry laboratories.
Applications De Recherche Scientifique
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is widely used as a fluorescent probe in scientific research. It has been used to study the binding of small molecules to proteins, the localization of proteins within cells, and the activity of enzymes. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be incorporated into peptides and proteins, allowing researchers to track their movement and activity in real-time. It has also been used to study the behavior of cells and tissues in vitro and in vivo.
Propriétés
Numéro CAS |
106626-58-8 |
|---|---|
Nom du produit |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
Clé InChI |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
SMILES canonique |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Autres numéros CAS |
106626-58-8 |
Synonymes |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



